Dimethyl 2,2,5,5-tetradeuteriohexanedioate
Overview
Description
Dimethyl 2,2,5,5-tetradeuteriohexanedioate, also known as DMDTHD, is an organic compound with the chemical formula C6H6D4O4. It is a colorless, odorless, and non-toxic solid. It is a derivative of hexanedioic acid, containing four deuterium atoms, and can be used as a reagent in organic synthesis. It is also a useful tool for studying the mechanism of biochemical reactions, as well as for studying the effects of deuterium substitution on the structure and reactivity of organic molecules.
Scientific Research Applications
Dimethyl 2,2,5,5-tetradeuteriohexanedioate is a useful tool for studying the mechanism of biochemical reactions, as well as for studying the effects of deuterium substitution on the structure and reactivity of organic molecules. It has been used in a variety of studies, including the investigation of the mechanism of enzyme-catalyzed reactions, the study of the effects of deuterium substitution on the structure and reactivity of organic molecules, and the study of the influence of deuterium on the reactivity of enzymes.
Mechanism of Action
The mechanism of action of Dimethyl 2,2,5,5-tetradeuteriohexanedioate is not yet fully understood. It is believed that the deuterium atoms in the molecule interact with the substrate in a manner that affects the structure and reactivity of the molecule. This interaction may affect the rate of reaction, the selectivity of the reaction, or both.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not yet fully understood. Studies have shown that this compound can affect the rate of enzyme-catalyzed reactions, as well as the selectivity of the reaction. In addition, this compound has been shown to affect the structure and reactivity of organic molecules, as well as the reactivity of enzymes.
Advantages and Limitations for Lab Experiments
The main advantage of using Dimethyl 2,2,5,5-tetradeuteriohexanedioate in laboratory experiments is that it is a relatively inexpensive and non-toxic reagent. In addition, it is relatively easy to synthesize and purify. However, the effects of this compound on biochemical and physiological processes are not yet fully understood, and further research is needed to better understand its mechanism of action.
Future Directions
Future research should focus on further elucidating the mechanism of action of Dimethyl 2,2,5,5-tetradeuteriohexanedioate and its effects on biochemical and physiological processes. In addition, further studies should be conducted to determine the effects of deuterium substitution on the structure and reactivity of organic molecules. Furthermore, studies should be conducted to explore the potential applications of this compound in drug design and development. Finally, the use of this compound in the synthesis of other compounds should be explored.
properties
IUPAC Name |
dimethyl 2,2,5,5-tetradeuteriohexanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i5D2,6D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFAEKRVUSQDD-NZLXMSDQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC([2H])([2H])C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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